Homoarbutin
CAS No.: 25712-94-1
Cat. No.: VC21338660
Molecular Formula: C13H18O7
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25712-94-1 |
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Molecular Formula | C13H18O7 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | 2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C13H18O7/c1-6-4-7(2-3-8(6)15)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 |
Standard InChI Key | SUSHDSMGFVANCQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Chemical Structure and Properties
Homoarbutin is structurally related to arbutin (β-arbutin), which has the molecular formula C₁₂H₁₆O₇ and a molecular weight of 272.25 g/mol . The key structural difference in homoarbutin is the presence of a methyl group attached to the aromatic ring, modifying the hydroquinone core structure. This methylation creates two potential isomers - homoarbutin and isohomoarbutin - depending on the position of the methyl group relative to the glycosidic linkage.
The structure of isohomoarbutin, identified in research on Chimaphila japonica, features a methyl group at the C-2 position of the phenolic ring, with a β-D-glucopyranosyl group linked to the phenolic oxygen . This configuration creates distinctive chemical properties that influence the compound's biological activity and interactions with various enzymes and receptors.
Physical and Chemical Characteristics
Like arbutin, homoarbutin exists as a white crystalline powder that is soluble in water and polar organic solvents. The compound contains a β-D-glucopyranosyl moiety connected to the phenolic oxygen through a glycosidic bond. Similar to other phenolic glycosides, homoarbutin may undergo hydrolysis under acidic conditions or through enzymatic action, releasing the aglycone and glucose .
The presence of the methyl group in homoarbutin affects its polarity, hydrophobicity, and potentially its stability compared to arbutin. These structural characteristics influence the compound's pharmacokinetic properties, including absorption, distribution, and metabolism within biological systems.
Natural Sources and Occurrence
Homoarbutin and its derivatives have been identified in several plant species, with notable presence in the Ericaceae and Pyrolaceae families. Specifically, research has identified isohomoarbutin (compound 6) in Chimaphila japonica Miq., a medicinal plant traditionally used in East Asian herbal medicine .
Plant Sources
The following plants have been documented to contain homoarbutin and/or isohomoarbutin:
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Chimaphila japonica (Japanese pipsissewa) - Contains isohomoarbutin and several derivatives including 3′-O-β-d-glucopyranosyl-isohomoarbutin and 4′-O-β-d-glucopyranosyl-isohomoarbutin
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Other plants in the Ericaceae family - While the search results don't specifically mention homoarbutin in other Ericaceae plants, related compounds such as arbutin are known to occur in plants like bearberry (Arctostaphylos uva-ursi)
The distribution of homoarbutin in plants appears to parallel that of arbutin, suggesting similar biosynthetic pathways and ecological functions within these plant species. These compounds may serve as defensive agents against herbivores or pathogens, or play roles in other plant physiological processes.
Related Compounds and Derivatives
Several derivatives of homoarbutin have been isolated and characterized, particularly from Chimaphila japonica. These derivatives feature additional glycosylation or structural modifications that potentially alter their biological activities.
Key Derivatives
The following compounds related to homoarbutin have been identified:
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Isohomoarbutin (compound 6) - A structural isomer of homoarbutin with the methyl group at a different position
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3′-O-β-d-glucopyranosyl-isohomoarbutin (compound 1) - An isohomoarbutin derivative with an additional glucose moiety at the C-3′ position
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4′-O-β-d-glucopyranosyl-isohomoarbutin (compound 2) - An isohomoarbutin derivative with an additional glucose moiety at the C-4′ position
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5-5′-dehydro-di(2-methyl-4-hydroxy-phenyl-1-O-β-d-glucopyranoside) (compound 3) - A dimeric form linked through C-5/C-5′ bonds
These structural variations result in compounds with potentially different biological activities and physicochemical properties. The additional glucose moieties in compounds 1 and 2 likely increase water solubility while potentially affecting binding to biological targets. The dimeric structure of compound 3 presents a more complex molecule with distinctive spatial arrangement that may interact differently with biological systems.
Research Findings and Experimental Data
The scientific investigation of homoarbutin and its derivatives has yielded important insights into their structural characteristics and potential applications. Here we summarize key research findings from the available data.
Structural Elucidation
The structures of homoarbutin derivatives have been determined through comprehensive analysis using various analytical techniques including:
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1D and 2D NMR spectroscopy (¹H-NMR, ¹³C-NMR, HMBC, COSY)
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High-resolution mass spectrometry (HRESIMS)
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Acid hydrolysis followed by HPLC analysis of sugar components
For example, the structure of 3′-O-β-d-glucopyranosyl-isohomoarbutin (compound 1) was confirmed through key HMBC correlations between H-1′′ (δH 4.59) to C-3′ (δC 88.0) and H-1′ (δH 4.74) to C-1 (δC 150.6), establishing the positions of the two glucopyranosyl groups at C-3′ and C-1 . Additionally, HMBC correlations between H-7 (δH 2.21) and C-1 (δC 150.6), C-2 (δC 130.6), and C-3 (δC 118.1) confirmed the methyl group's attachment to C-2 .
Compound Data
Table 1: Key NMR Data for Isohomoarbutin Derivatives
Compound | Key ¹H-NMR Signals (δH, ppm) | Key ¹³C-NMR Signals (δC, ppm) | Molecular Formula |
---|---|---|---|
Isohomoarbutin (6) | Anomeric H: ~4.7 (J=7.5 Hz) | C-1: ~150, C-2: ~130 | C₁₃H₁₈O₇ |
3′-O-β-d-glucopyranosyl-isohomoarbutin (1) | H-1′: 4.74, H-1′′: 4.59, H-7: 2.21 | C-1: 150.6, C-2: 130.6, C-3: 118.1, C-3′: 88.0 | C₁₉H₂₈O₁₂ |
5-5′-dehydro-di(2-methyl-4-hydroxy-phenyl-1-O-β-d-glucopyranoside) (3) | Anomeric H: ~4.7 (J=7.4 Hz) | C-5: 125.4 | C₂₆H₃₄O₁₄ |
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